Indole-3-Propionamide Scaffold: Mitochondrial Complex I Binding Potency vs. Unfunctionalized Core
The indole-3-propionamide pharmacophore present in the target compound derives from a scaffold with established mitochondrial activity. The unsubstituted parent compound, indole-3-propionamide (IPAM, CAS 5814-93-7), binds to the rate-limiting component of oxidative phosphorylation in mitochondrial complex I with an IC50 of 0.18 μM, thereby modifying mitochondrial metabolism and reducing reactive oxygen species (ROS) production . In contrast, the free acid form, indole-3-propionic acid (IPA), shows distinct pharmacological behavior with neuroprotective and antioxidant properties but lacks the enhanced membrane permeability conferred by the amide group [1]. The target compound incorporates this active pharmacophore while adding the ethyl 4-aminobenzoate extension, creating a scaffold that retains the core complex I-binding indole-propionamide motif but with altered physicochemical properties relative to IPAM. Direct comparative data for the target compound versus IPAM are not available in public literature; this evidence represents class-level inference from the established activity of the core scaffold.
| Evidence Dimension | Mitochondrial complex I binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; contains IPAM pharmacophore |
| Comparator Or Baseline | Indole-3-propionamide (IPAM): IC50 = 0.18 μM |
| Quantified Difference | N/A - scaffold inference only; target compound activity may differ due to ester-amide extension |
| Conditions | In vitro binding assay; rate-limiting component of oxidative phosphorylation in complex I |
Why This Matters
This establishes the minimal expected potency baseline for the core pharmacophore, enabling researchers to anticipate that the target compound may retain mitochondrial modulatory activity while offering a distinct substitution handle for further derivatization.
- [1] HMDB. Indole-3-propionamide (IPAM) entry. IPAM reduces ROS by inhibiting oxidative phosphorylation in complex I. View Source
